3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a combination of various functional groups, including a chlorophenyl group, a dimethylphenyl group, an oxadiazole ring, and a thienopyrimidine core
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thienopyrimidine core, followed by the introduction of the oxadiazole ring and the chlorophenyl and dimethylphenyl groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods would likely involve optimization of these conditions to achieve high purity and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of aromatic rings and heteroatoms makes it susceptible to oxidation reactions.
Reduction: Functional groups such as the oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical agent for treating various diseases.
Industry: Use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione include other thienopyrimidine derivatives and oxadiazole-containing compounds. Its uniqueness lies in the specific combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- Thieno[3,2-d]pyrimidine derivatives
- 1,2,4-Oxadiazole derivatives
- Chlorophenyl-substituted compounds
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H17ClN4O3S |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O3S/c1-13-3-4-15(11-14(13)2)21-25-19(31-26-21)12-27-18-9-10-32-20(18)22(29)28(23(27)30)17-7-5-16(24)6-8-17/h3-11H,12H2,1-2H3 |
InChI Key |
JUQYCRDGVBYTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4)C |
Origin of Product |
United States |
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